Acetamide, N-(4-hexyl-1-cyclohexyl)-
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Overview
Description
Acetamide, N-(4-hexyl-1-cyclohexyl)- is an organic compound with the molecular formula C14H27NO and a molecular weight of 225.42 g/mol This compound is a derivative of acetamide, where the amide nitrogen is substituted with a 4-hexyl-1-cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-hexyl-1-cyclohexyl)- typically involves the reaction of 4-hexylcyclohexylamine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-hexylcyclohexylamine} + \text{Acetic anhydride} \rightarrow \text{Acetamide, N-(4-hexyl-1-cyclohexyl)-} + \text{Acetic acid} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of catalysts and advanced purification techniques such as distillation and chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-hexyl-1-cyclohexyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Acetamide, N-(4-hexyl-1-cyclohexyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-hexyl-1-cyclohexyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexylacetamide: Similar structure but lacks the hexyl group.
N-Acetylcyclohexylamine: Similar structure but with different substitution patterns.
Uniqueness
Acetamide, N-(4-hexyl-1-cyclohexyl)- is unique due to the presence of both a cyclohexyl and a hexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
38855-13-9 |
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Molecular Formula |
C14H27NO |
Molecular Weight |
225.37 g/mol |
IUPAC Name |
N-(4-hexylcyclohexyl)acetamide |
InChI |
InChI=1S/C14H27NO/c1-3-4-5-6-7-13-8-10-14(11-9-13)15-12(2)16/h13-14H,3-11H2,1-2H3,(H,15,16) |
InChI Key |
BFXNCPHZEARTKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CCC(CC1)NC(=O)C |
Origin of Product |
United States |
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